[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
Overview
Description
[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that features both naphthalene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene derivative: The starting material, 2-isopropoxynaphthalene, is synthesized through the alkylation of naphthalene with isopropyl alcohol in the presence of an acid catalyst.
Introduction of the pyridine moiety: The naphthalene derivative is then reacted with 2-chloropyridine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone and pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield the corresponding amine and alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, pyridine N-oxide derivatives, and various substituted naphthalene and pyridine compounds.
Scientific Research Applications
[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is investigated for use in organic electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of [(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of key enzymes or blocking receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-methoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
- [(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
Uniqueness
[(2-isopropoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine is unique due to the presence of the isopropoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its methoxy and ethoxy analogs, potentially offering different biological and chemical properties.
Properties
IUPAC Name |
N-[(2-propan-2-yloxynaphthalen-1-yl)methyl]-2-pyridin-2-yloxyethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(2)25-20-11-10-17-7-3-4-8-18(17)19(20)15-22-13-14-24-21-9-5-6-12-23-21/h3-12,16,22H,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEDYIGLUFHKJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)CNCCOC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.